While not specifically mentioned for this compound, structurally similar heterochelates with a heterocyclic β-diketone core have shown in vitro antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Serratia marcescens []. This suggests that 3-[4-{[5-(2-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid could potentially exhibit similar antibacterial properties.
One of the provided abstracts mentions the use of a structurally related compound, 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1), as an autophagy inducer in a study on cardiomyocyte protection after ischemia []. This suggests that the compound could also potentially modulate autophagy, although further investigation is necessary to confirm this possibility.
Another abstract describes the use of a related compound, 2-(5-hydroxy-3-isobutyl-5- (trifluoromethyl) -4,5-dihydro-1H-pyrazol-1-yl) -N- (2-methoxyphenyl) -2-oxo-acetamide, for modifying amyloid beta oligomers, which are implicated in Alzheimer's disease []. This suggests a potential research avenue for exploring the impact of 3-[4-{[5-(2-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid on amyloid beta aggregation and its associated neurotoxicity.
CAS No.: 32904-22-6
CAS No.: 864821-90-9
CAS No.: 26532-22-9
CAS No.:
CAS No.: